molecular formula C5H13NO B1277418 2-Amino-2-methylbutan-1-ol CAS No. 10196-30-2

2-Amino-2-methylbutan-1-ol

Cat. No. B1277418
CAS RN: 10196-30-2
M. Wt: 103.16 g/mol
InChI Key: QHKGDMNPQAZMKD-UHFFFAOYSA-N
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Description

“2-Amino-2-methylbutan-1-ol” is a compound with the molecular formula C5H13NO . It is also known by other names such as “2-amino-2-methyl-1-butanol” and "2-amino-2-ethyl propanol" . The compound has a molecular weight of 103.16 g/mol .


Molecular Structure Analysis

The InChI code for 2-Amino-2-methylbutan-1-ol is 1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 . The compound’s InChIKey is QHKGDMNPQAZMKD-UHFFFAOYSA-N . Its canonical SMILES representation is CCC(C)(CO)N .


Physical And Chemical Properties Analysis

2-Amino-2-methylbutan-1-ol has a molecular weight of 103.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 103.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

Medicine

2-Amino-2-methylbutan-1-ol: is utilized in the medical field for its potential as a building block in pharmaceutical synthesis. It may serve as a precursor in the production of more complex molecules used in drug development, particularly those targeting the central nervous system due to its amino alcohol structure .

Agriculture

In agriculture, this compound could be explored for the synthesis of plant growth regulators or pesticides. Its structural versatility allows for the creation of derivatives that may affect plant hormone activity or pest behavior .

Material Science

2-Amino-2-methylbutan-1-ol: finds applications in material science as a monomer or a polymer additive. It can enhance the properties of materials, such as improving the flexibility or durability of plastics and resins .

Environmental Science

This chemical may be involved in environmental science research, particularly in the development of green chemistry processes. It could be used to create environmentally friendly solvents or agents that help in pollution reduction efforts .

Biochemistry

In biochemistry, 2-Amino-2-methylbutan-1-ol can be a subject of study for its role in metabolic pathways. It might be used to understand amino acid metabolism or as a standard in analytical methods to measure biological samples .

Pharmacology

Pharmacologically, it could be investigated for its efficacy as a therapeutic agent or a compound in drug delivery systems. Its ability to interact with biological membranes might make it suitable for targeted drug delivery applications .

Chemical Engineering

In chemical engineering, this compound could be used in process optimization, serving as a reactant or a catalyst in various chemical reactions. Its properties might be analyzed to improve reaction efficiencies and yields .

Nanotechnology

Lastly, 2-Amino-2-methylbutan-1-ol could be used in the synthesis of nanomaterials. Its molecular structure may allow for the creation of novel nanoparticles with specific functionalities for use in electronics or medicine .

Safety and Hazards

The compound is classified as a Category 2 flammable liquid according to the 29 CFR 1910 (OSHA HCS) . It also has acute toxicity upon inhalation (Category 4) and dermal contact (Category 4) . It can cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause specific target organ toxicity after a single exposure (Category 3), particularly affecting the respiratory system .

properties

IUPAC Name

2-amino-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKGDMNPQAZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436195
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylbutan-1-ol

CAS RN

10196-30-2
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the stereochemistry of reactions involving 2-Amino-2-methylbutan-1-ol?

A: The research primarily investigates the stereochemical outcome of reactions involving derivatives of 2-Amino-2-methylbutan-1-ol, specifically focusing on the formation and rearrangement of the related carbonium ion. The deamination of (+)(R)-2-Amino-2-methylbutan-1-ol yielded (−)(R)-2-Methylbutanal with a significant degree of racemization (70%), indicating a partially stereospecific reaction mechanism. [] This suggests that the reaction doesn't proceed solely through a synchronous 1,2 hydride shift but likely involves unsymmetrically solvated carbonium ion intermediates. The research highlights the importance of considering stereochemical aspects when studying reactions involving this compound and its derivatives.

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